2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid
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Overview
Description
2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid is a compound that features an imidazole ring fused with a benzoic acid moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of vinyl azides, aromatic aldehydes, and aromatic amines under metal-free conditions, catalyzed by benzoic acid . This approach offers high functional group compatibility and avoids the generation of toxic waste. Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .
Comparison with Similar Compounds
2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Omeprazole: An antiulcer agent.
What sets this compound apart is its unique combination of the imidazole ring with the benzoic acid moiety, which may confer distinct chemical and biological properties .
Properties
CAS No. |
62733-68-0 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzoic acid |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13)(H,14,15) |
InChI Key |
RHRGAYJWIMFCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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